molecular formula C4H8O B13889953 2-Methyl-1-propenol CAS No. 56640-70-1

2-Methyl-1-propenol

Cat. No.: B13889953
CAS No.: 56640-70-1
M. Wt: 72.11 g/mol
InChI Key: WVYSWPBECUHBMJ-UHFFFAOYSA-N
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Description

2-Methyl-1-propenol: is an organic compound with the molecular formula C4H8O It is a colorless liquid with a characteristic odorisobutenol and is used in various chemical processes and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Mechanism of Action

The mechanism of action of 2-Methyl-1-propenol involves its interaction with various molecular targets and pathways:

Properties

IUPAC Name

2-methylprop-1-en-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O/c1-4(2)3-5/h3,5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVYSWPBECUHBMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10972087
Record name 2-Methylprop-1-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10972087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

72.11 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56640-70-1
Record name 1-Propen-1-ol, 2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056640701
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylprop-1-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10972087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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